2-(2-(Piperidin-1-yl)ethoxy)ethanol
Overview
Description
“2-(2-(Piperidin-1-yl)ethoxy)ethanol” is a chemical compound with the molecular formula C7H15NO .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method combining three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction has been proposed . Another method involves the ATH reaction of a precursor with a catalyst, mediated by dynamic kinetic resolution .Scientific Research Applications
Catalytic Activity in Ethanol Dehydration
A study explored the catalytic activity of commercial aluminas in the dehydration of ethanol, revealing significant conversion of ethanol with high selectivity towards ethylene production at specific temperatures. The investigation noted the role of different alumina phases and impurities on the catalytic performance, offering insights into the adsorption and reaction mechanisms of ethanol on these catalysts (Phung et al., 2014).
Protecting Group for Carboxylic Acids
Research on 2-(Pyridin-2-yl)ethanol demonstrated its effectiveness as a protecting group for methacrylic acid (MAA), which can be selectively removed post-polymerization. This property facilitates the synthesis of homopolymers and diblock copolymers, highlighting the group's potential for extensive application in polymer chemistry (Elladiou & Patrickios, 2012).
Surface-mediated Reactions on Gold
Another study focused on the surface-mediated self-coupling of ethanol on gold surfaces, detailing the transformation of ethanol into various carbonyl compounds. This process involves key reaction intermediates and pathways relevant to gold nanoparticle-catalyzed alcohol oxidation, providing a foundation for understanding gold-mediated catalysis (Liu et al., 2009).
Antimicrobial Compound Synthesis
Research into the synthesis of compounds using 2-ethoxy ethanol as a solvent identified several with significant antimicrobial activity. The study emphasizes the influence of electronic properties on antimicrobial efficacy, offering a pathway for developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Adsorption and Decomposition on Supported Au Catalysts
An investigation into ethanol reactions on Au nanoparticles supported by various oxides highlighted the formation of ethoxy species and their role in ethanol dehydrogenation. This research contributes to understanding the catalytic mechanisms of supported Au particles in ethanol conversion processes (Gazsi et al., 2011).
properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMNPPASXPOPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403471 | |
Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Piperidin-1-yl)ethoxy)ethanol | |
CAS RN |
3603-43-8 | |
Record name | 2-[2-(Piperidin-1-yl)ethoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(2-Hydroxyethoxy)Ethyl]Piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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